Comprehensive Structural Elucidation & Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid HCl
Comprehensive Structural Elucidation & Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid HCl
Executive Summary
This guide details the structural elucidation, stereochemical assignment, and solid-state characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride . This compound represents a critical class of
The "2-methylphenyl" (o-tolyl) moiety introduces specific steric and electronic effects that distinguish this molecule from simple
Target Molecule Profile
-
IUPAC Name: (3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
-
Molecular Formula:
-
Key Structural Features:
- -Amino acid backbone.[1]
-
Ortho-substituted aromatic ring (diagnostic methyl handle).
-
Single chiral center at C3 (
-configuration). -
Zwitterionic capability, isolated as the hydrochloride salt.
Elucidation Strategy & Workflow
The elucidation process follows a subtractive logic path: Elemental Composition
Diagram 1: Structural Elucidation Decision Matrix
This workflow illustrates the logical progression from crude synthesis to certified reference material.
Caption: Logical workflow for the structural certification of the target beta-amino acid salt.
Spectroscopic Characterization (Connectivity)
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and isotopic pattern (chlorine presence).
-
Method: ESI-TOF (Positive Mode).
-
Expected Result:
-
m/z (Monoisotopic mass for
). -
Observation: No chlorine isotope pattern in the parent ion (HCl dissociates).
-
Validation: Run in Negative Mode ESI or use Ion Chromatography (IC) to quantify chloride content (Theory: ~15.4% w/w).
-
m/z (Monoisotopic mass for
Nuclear Magnetic Resonance (NMR)
Objective: Establish the carbon skeleton and the position of the methyl group on the phenyl ring. Solvent Choice: DMSO-d6 is mandatory.
-
Why?
causes rapid exchange of the ammonium ( ) and carboxylic acid protons, making them invisible. DMSO-d6 preserves these signals, confirming the salt form and zwitterionic potential.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| NH3+ | 8.15 | Broad Singlet | 3H | Ammonium protons (deshielded by Cl-). |
| Ar-H | 7.10 - 7.25 | Multiplet | 4H | Aromatic protons. |
| H3 | 3.65 | Multiplet | 1H | Chiral center (deshielded by N). |
| H4a, H4b | 2.95, 2.80 | dd (ABX system) | 2H | Benzylic protons (diastereotopic). |
| H2a, H2b | 2.65, 2.45 | dd | 2H | |
| Ar-CH3 | 2.32 | Singlet | 3H | Diagnostic: Ortho-methyl group. |
| COOH | 12.50 | Broad | 1H | Carboxylic acid (often very broad). |
3.3 Regiochemistry Validation (2D NMR)
The critical distinction is proving the methyl group is at the ortho (2-position) rather than meta or para.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Key Correlation: The Methyl protons (
2.32) must show a strong 3-bond correlation to the aromatic carbon attached to the alkyl chain (C-Ar-ipso). -
If para, the methyl would only correlate to carbons with aromatic proton neighbors.
-
If ortho, the methyl correlates to the quaternary C-ipso.
-
Diagram 2: NMR Connectivity & HMBC Logic
This diagram visualizes the critical correlations required to prove the ortho-tolyl structure.
Caption: HMBC correlations (red dashed) confirming the ortho-position of the methyl group relative to the alkyl chain.
Stereochemical Assignment (The "(S)" Designation)
Determining the absolute configuration of
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Since the compound is a hydrochloride salt, it likely forms high-quality crystals suitable for XRD.
-
Protocol: Recrystallize slowly from Ethanol/Water or Isopropanol.
-
Metric: Flack Parameter .
-
Flack
: Correct absolute structure assigned. -
Flack
: Inverted structure (Enantiomer). -
Note: The presence of Chlorine (Cl) provides sufficient anomalous scattering (using Cu K
radiation) to determine absolute configuration without derivatization [1].
-
Method B: Chiral HPLC (Routine QC)
Once the absolute configuration is locked by XRD, Chiral HPLC is used for batch release.
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown Ether).
-
Mechanism: Crown ethers complex with the primary ammonium group (
). -
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetic Acid/TEA (for Teicoplanin).
-
Derivatization Option: If direct resolution fails, derivatize with Marfey’s Reagent (FDAA) . The resulting diastereomers (L-FDAA-S-Analyte vs L-FDAA-R-Analyte) separate easily on standard C18 columns [2].
Solid-State Characterization & Impurity Profiling
Polymorphism & Salt Form
-
X-Ray Powder Diffraction (XRPD): Generate a unique fingerprint for the crystal lattice to ensure batch-to-batch consistency.
-
DSC (Differential Scanning Calorimetry):
-
Expect a sharp melting/decomposition endotherm >150°C.
-
Warning:
-amino acids can undergo thermal cyclization to -lactams at high temperatures. Ensure the DSC method uses a sealed pan or fast heating rate to detect melting before degradation.
-
Impurity Profile (Synthetic Origin)
Understanding the synthesis informs what to look for:
-
Regioisomers: 3-Amino-4-(3-methylphenyl)... (Meta-isomer). Detectable by Carbon NMR.
-
Precursors: Unreacted 2-methylbenzaldehyde (if Knoevenagel route used). Detectable by HPLC (UV 254nm).
-
Byproducts:
-Lactam formation (4-(2-methylphenyl)-2-azetidinone). Detectable by IR (strong band ~1740 cm⁻¹).
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link
-
Sigma-Aldrich Technical Guide. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR interpretation). Link
